molecular formula C18H18BrClN2O B10881577 [4-(2-Bromobenzyl)piperazin-1-yl](3-chlorophenyl)methanone

[4-(2-Bromobenzyl)piperazin-1-yl](3-chlorophenyl)methanone

Cat. No.: B10881577
M. Wt: 393.7 g/mol
InChI Key: FNRMWHTXDAXKQT-UHFFFAOYSA-N
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Description

4-(2-BROMOBENZYL)PIPERAZINOMETHANONE: is a synthetic organic compound that features a piperazine ring substituted with a bromobenzyl group and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-BROMOBENZYL)PIPERAZINOMETHANONE typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the bromobenzyl and chlorophenyl groups, potentially leading to dehalogenation.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the bromine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can lead to dehalogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-BROMOBENZYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

It can be used to develop new therapeutic agents for treating various diseases, including neurological disorders and infections .

Industry

In the industrial sector, the compound can be used in the development of agrochemicals and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate in the synthesis of various products.

Mechanism of Action

The mechanism of action of 4-(2-BROMOBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets in the body. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The bromobenzyl and chlorophenyl groups can enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(2-BROMOBENZYL)PIPERAZINOMETHANONE is unique due to its specific substitution pattern, which can result in distinct pharmacological properties. The presence of both bromobenzyl and chlorophenyl groups can enhance its biological activity and selectivity for certain molecular targets.

Conclusion

4-(2-BROMOBENZYL)PIPERAZINOMETHANONE is a compound of significant interest in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of new molecules and the development of new therapeutic agents.

Properties

Molecular Formula

C18H18BrClN2O

Molecular Weight

393.7 g/mol

IUPAC Name

[4-[(2-bromophenyl)methyl]piperazin-1-yl]-(3-chlorophenyl)methanone

InChI

InChI=1S/C18H18BrClN2O/c19-17-7-2-1-4-15(17)13-21-8-10-22(11-9-21)18(23)14-5-3-6-16(20)12-14/h1-7,12H,8-11,13H2

InChI Key

FNRMWHTXDAXKQT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Br)C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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